4-Chloro-2-nitro-3-sulfamoylbenzoic acid
Description
Contextual Significance in Organic Synthesis and Medicinal Chemistry Intermediates
Substituted benzoic acids are fundamental building blocks in organic synthesis. nbinno.com The presence of various functional groups on the benzene (B151609) ring, such as chloro, nitro, and sulfamoyl groups, can significantly influence the reactivity of the carboxylic acid and the aromatic ring itself. These substituents can act as directing groups in further electrophilic or nucleophilic aromatic substitution reactions, allowing for the construction of complex molecular architectures.
In medicinal chemistry, the benzoic acid scaffold is a common feature in many pharmaceutical agents. researchgate.net The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, while the substituents on the ring can modulate properties like lipophilicity, electronic distribution, and metabolic stability. As such, novel substituted benzoic acids are often synthesized as intermediates in the development of new therapeutic agents. preprints.org Compounds containing sulfamoyl and nitro groups, for instance, are explored for a variety of biological activities.
While there is a significant body of research on the use of substituted benzoic acids as intermediates, no specific documentation was found detailing the use of 4-Chloro-2-nitro-3-sulfamoylbenzoic acid in the synthesis of other compounds.
Foundational Research Trajectories and Objectives for Substituted Benzoic Acids
The foundational research on substituted benzoic acids has several key trajectories. A primary objective is the development of novel synthetic methodologies to introduce a variety of functional groups onto the benzoic acid core with high regioselectivity and efficiency. nih.gov This includes the exploration of new catalysts and reaction conditions for processes like nitration, halogenation, and sulfonamidation.
Another significant research avenue is the investigation of the structure-activity relationships (SAR) of substituted benzoic acids. nih.gov By systematically varying the substituents on the aromatic ring, chemists can probe how these changes affect the biological activity of the molecule. This is a cornerstone of rational drug design. For example, research into the anticancer potential of benzoic acid derivatives involves synthesizing a range of compounds with different substitution patterns to identify those with the most potent and selective activity. preprints.org
A further objective is the study of the physicochemical properties of these compounds, such as their acidity (pKa), solubility, and crystal packing, as these properties are critical for their application in both chemical reactions and pharmaceutical formulations. Research has been conducted on the effects of substituents on the pKa of benzoic acids, providing a theoretical framework for predicting their acidic strength.
Despite these broad research interests in substituted benzoic acids, specific foundational research trajectories and objectives for this compound have not been identified in the reviewed literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61658-42-2 |
|---|---|
Molecular Formula |
C7H5ClN2O6S |
Molecular Weight |
280.64 g/mol |
IUPAC Name |
4-chloro-2-nitro-3-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5ClN2O6S/c8-4-2-1-3(7(11)12)5(10(13)14)6(4)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16) |
InChI Key |
AMIGZFKHJOJIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])S(=O)(=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for Related Sulfamoylbenzoic Acids
The traditional synthesis of substituted sulfamoylbenzoic acids typically involves a series of well-established reactions, including electrophilic aromatic substitution and nucleophilic substitution. These multi-step approaches are designed to control the regiochemistry of the final product.
Multi-Step Synthesis Approaches
The synthesis of compounds with a substitution pattern similar to 4-Chloro-2-nitro-3-sulfamoylbenzoic acid generally proceeds through a linear sequence of reactions. A common strategy involves the initial chlorosulfonation of a substituted benzoic acid, followed by amidation to form the sulfamoyl group.
For instance, the synthesis of sulfamoyl-benzamide derivatives often starts with the chlorosulfonation of a benzoic acid. This reaction can require a slight excess of chlorosulfonic acid and elevated temperatures, particularly for electron-deficient benzoic acids. The resulting sulfonyl chloride is then treated with an amine to yield the corresponding sulfamoylbenzoic acid. google.com
A more specific example is the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid, which begins with the sulfurization of 2,4-dichlorobenzoic acid using chlorosulfonic acid. The intermediate 2,4-dichloro-5-carboxybenzenesulfonyl chloride is then subjected to ammoniation with ammonia (B1221849) water, followed by acidification to produce the final product. prepchem.com
Based on these established methods, a plausible multi-step synthesis for this compound would likely start with a suitably substituted benzoic acid precursor. The order of introduction of the nitro and sulfamoyl groups is critical and is dictated by the directing effects of the substituents already present on the ring.
Regioselective Functionalization Techniques
Achieving the specific 2-nitro and 3-sulfamoyl substitution pattern on a 4-chlorobenzoic acid backbone requires careful control of the regioselectivity of the electrophilic substitution reactions. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming groups.
In the synthesis of a related compound, 4-chloro-3-nitro-5-sulfamoylbenzamide, the chloro group at the 4-position acts as an ortho, para-director, while the electron-withdrawing carboxamide group directs incoming electrophiles to the meta-position. evitachem.com This interplay of directing effects is key to achieving the desired substitution pattern. Typically, nitration is performed before sulfamoylation because the nitro-intermediates are more stable under the subsequent reaction conditions. evitachem.com
For the synthesis of this compound, a potential strategy could involve the nitration of 4-chlorobenzoic acid. The chloro group would direct the nitro group to the ortho position (position 3) or the other ortho position (position 5). Subsequent chlorosulfonation would then be directed by the existing chloro, nitro, and carboxylic acid groups. The specific outcome would depend on the precise reaction conditions and the relative activating/deactivating and directing strengths of the substituents.
Optimization of Reaction Conditions and Stoichiometric Ratios
The yield and purity of the final product in a multi-step synthesis are highly dependent on the optimization of reaction conditions and the stoichiometry of the reactants at each step.
In the synthesis of 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid, a related compound, the amidation of 4-chloro-5-chlorosulfonyl-3-nitrobenzoic acid is carried out by adding the sulfonyl chloride portionwise to a cooled solution of n-butylamine and sodium hydroxide (B78521) in water, maintaining the temperature between 0° and 5°C. After the initial reaction, the mixture is allowed to warm to room temperature for a couple of hours to ensure completion. nih.gov
The following table summarizes key reaction parameters that are often optimized in the synthesis of sulfamoylbenzoic acids:
| Parameter | Typical Range/Condition | Purpose of Optimization |
| Temperature | 0°C to 150°C | To control reaction rate and minimize side reactions. Lower temperatures are often used for amidation, while higher temperatures may be needed for chlorosulfonation. |
| Reaction Time | 30 minutes to several hours | To ensure the reaction goes to completion without significant product degradation. |
| Solvent | Water, N-methylpyrrolidone (NMP), etc. | To dissolve reactants and facilitate the reaction. The choice of solvent can influence reaction rate and product isolation. |
| Stoichiometric Ratio of Reactants | Slight excess of one reactant | To drive the reaction to completion and maximize the yield of the desired product. For example, a slight excess of chlorosulfonic acid is often used. google.com |
Advanced Synthetic Approaches
Green Chemistry Principles in Synthesis
The principles of green chemistry can be applied to the synthesis of sulfamoylbenzoic acids to make the process more environmentally friendly. One area of focus is the replacement of hazardous solvents with greener alternatives. For example, in amide bond formation, which is analogous to the formation of the sulfamoyl group, alternative solvents to dichloromethane (B109758) and N,N-dimethylformamide have been evaluated.
Another green chemistry approach is the use of catalysts to promote reactions, reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. For example, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids. google.com This approach avoids the need to first convert the carboxylic acid to a more reactive species like an acid chloride.
Catalyst-Free Methodologies for Compound Formation
The development of catalyst-free reactions is a significant goal in organic synthesis as it simplifies purification procedures and reduces costs. In the context of sulfamoylbenzoic acid synthesis, this could involve performing reactions under conditions where a catalyst is not required.
For instance, some syntheses of sulfamoylbenzoic acids proceed by reacting the sulfonyl chloride intermediate with an amine in an aqueous medium without the explicit mention of a catalyst. google.com The inherent reactivity of the sulfonyl chloride with the amine may be sufficient to drive the reaction to completion under the right conditions.
Additionally, solvent-free reaction conditions are being explored. A patent for the preparation of sulfamylbenzoic acids mentions that the reaction between thiophenol/phenol derivatives and other reactants can be carried out in the absence of a solvent by heating the components to temperatures between 100 to 200°C. google.com While not directly applicable to the amidation step, it highlights the potential for eliminating solvents in certain synthetic transformations.
Reaction Intermediates and Purification Techniques
The synthesis of this compound involves a multi-step process that necessitates careful monitoring of reaction progress and rigorous purification of intermediates and the final product to ensure high purity. The primary synthetic route typically involves the chlorosulfonation of a substituted benzoic acid precursor, followed by amination to introduce the sulfamoyl group. Key to the successful synthesis of this compound is the effective use of chromatographic and crystallization techniques.
Monitoring of Reaction Progress via Chromatographic Methods
Chromatographic methods are indispensable tools for monitoring the progress of the synthesis of this compound. These techniques allow for the qualitative and, in some cases, quantitative assessment of the consumption of starting materials and the formation of intermediates and the final product.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the reaction. It provides a quick snapshot of the reaction mixture, allowing chemists to determine the optimal reaction time and to check for the presence of any side products. For the analysis of substituted benzoic acids and their derivatives, silica (B1680970) gel plates are commonly used as the stationary phase.
A suitable mobile phase for the TLC analysis of furosemide, a related compound, and its intermediates consists of a mixture of isopropyl alcohol, formic acid, ethyl acetate (B1210297), chloroform, and toluene (B28343) in a ratio of 1.5:1:0.5:3:4 (v/v/v/v/v). This solvent system, or variations thereof, can be adapted to monitor the conversion of the starting material, 4-chloro-2-nitrobenzoic acid, to its chlorosulfonated intermediate and subsequently to the final product, this compound. The spots on the TLC plate can be visualized under UV light or by using a suitable staining agent.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a more sophisticated and quantitative method for monitoring reaction progress and for assessing the purity of the final product. A reverse-phase HPLC method is typically employed for the analysis of polar aromatic compounds like this compound.
A general HPLC method for the analysis of a related isomer, 4-Chloro-3-nitro-5-sulphamoylbenzoic acid, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid or formic acid. google.com A similar system can be developed and validated for the quantitative analysis of this compound and its reaction intermediates. The retention times of the starting material, intermediate, and product would be distinct, allowing for their accurate quantification.
Below is a hypothetical data table illustrating the kind of information that would be generated during HPLC monitoring of the reaction.
| Time (hours) | Starting Material (%) | Intermediate (%) | Product (%) |
| 0 | 100 | 0 | 0 |
| 2 | 45 | 50 | 5 |
| 4 | 10 | 75 | 15 |
| 6 | <1 | 40 | 60 |
| 8 | <1 | 5 | 95 |
This is a representative table and actual values would vary based on specific reaction conditions.
Crystallization and Other Purification Strategies
Purification of the intermediates and the final this compound is crucial to obtain a product of high purity. Crystallization is the most common and effective method for the purification of solid organic compounds.
Crystallization
The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For substituted benzoic acids, a variety of solvent systems can be employed.
A common technique for the purification of a related compound, 4-chloro-3-nitro-5-n-butylsulfamoylbenzoic acid, is recrystallization from aqueous ethanol (B145695). prepchem.com This involves dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution becomes turbid. Upon cooling, the purified product crystallizes out, leaving the more soluble impurities in the mother liquor.
Another approach involves dissolving the crude product in a suitable solvent like ethanol, treating the solution with activated carbon to remove colored impurities, followed by filtration and precipitation of the pure product by adding a non-solvent, such as distilled water. guidechem.com
The table below summarizes potential solvent systems for the crystallization of this compound, based on general knowledge of purifying substituted benzoic acids.
| Solvent System | Rationale |
| Aqueous Ethanol | Good balance of polarity for dissolving the compound when hot and allowing it to crystallize upon cooling. |
| Water | Benzoic acids often have low solubility in cold water but higher solubility in hot water, making it a green and effective solvent. |
| Acetic Acid/Water | The acidic nature can help in keeping the carboxylic acid protonated, and the addition of water can induce crystallization. |
| Dioxane/Water | Dioxane is a good solvent for many organic compounds, and water acts as an anti-solvent. |
Other Purification Strategies
In addition to crystallization, other purification techniques can be employed if necessary.
Washing: The crude product can be washed with various solvents to remove specific impurities. For example, washing with cold water can remove inorganic salts, while washing with a non-polar solvent like hexane (B92381) can remove non-polar organic impurities.
Column Chromatography: For difficult separations or for obtaining very high purity material, column chromatography can be used. Silica gel is a common stationary phase, and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to elute the desired compound.
The successful synthesis of this compound relies on a systematic approach to reaction monitoring and purification. The use of chromatographic techniques like TLC and HPLC allows for precise control over the synthetic process, while crystallization and other purification methods ensure the final product meets the required purity standards.
Chemical Reactivity and Transformation Pathways
Functional Group Reactivity Analysis
The benzene (B151609) ring is substituted with three electron-withdrawing groups (nitro, chloro, and sulfamoyl) and one deactivating, meta-directing group (carboxylic acid). This electronic profile makes the aromatic ring highly electron-deficient and governs the reactivity of each functional group.
Reduction Chemistry of the Nitro Moiety
The nitro group (-NO₂) is highly susceptible to reduction, typically converting to an amino group (-NH₂). This transformation is a cornerstone of synthetic pathways involving this molecule. A variety of reducing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. wikipedia.orgcommonorganicchemistry.com
Catalytic hydrogenation is a common and efficient method. commonorganicchemistry.com Reagents like palladium on carbon (Pd/C) or Raney nickel are effective. wikipedia.org However, catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation (loss of the chloro group) as a side reaction. commonorganicchemistry.com For substrates sensitive to dehalogenation, Raney nickel can be a preferable catalyst. commonorganicchemistry.com
Chemical reduction offers an alternative route. Metals in acidic media, such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, are frequently used to reduce aromatic nitro groups to amines. commonorganicchemistry.comscispace.com These conditions are generally mild enough to leave other functional groups, like the sulfamoyl and carboxylic acid moieties, intact. commonorganicchemistry.comevitachem.com For instance, catalytic transfer hydrogenation using Pd/C and ammonium (B1175870) formate (B1220265) can quantitatively generate the corresponding amino derivative at room temperature while preserving the sulfamoyl group. evitachem.com
| Method | Reagent(s) | Typical Product | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C | 4-Chloro-2-amino-3-sulfamoylbenzoic acid | Can cause dehalogenation. commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Raney Nickel | 4-Chloro-2-amino-3-sulfamoylbenzoic acid | Preferred for substrates prone to dehalogenation. commonorganicchemistry.com |
| Metal/Acid Reduction | Fe, Zn, or SnCl₂ in acid | 4-Chloro-2-amino-3-sulfamoylbenzoic acid | Mild method, often preserves other groups. commonorganicchemistry.comscispace.com |
| Transfer Hydrogenation | Pd/C, Ammonium Formate | 4-Chloro-2-amino-3-sulfamoylbenzoic acid | Preserves the sulfamoyl group. evitachem.com |
This table is based on general reactions for aromatic nitro compounds and may not reflect experimentally verified outcomes for 4-Chloro-2-nitro-3-sulfamoylbenzoic acid specifically.
Nucleophilic Substitution Reactions Involving the Chloro Group
The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNAr). Its reactivity is significantly enhanced by the strong electron-withdrawing effects of the nitro group positioned ortho to it and the sulfamoyl group positioned meta to it. evitachem.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy for the substitution. chegg.com
This reactivity is exploited in the synthesis of diuretic drugs like bumetanide, where the chloro group is displaced by a nucleophile such as sodium phenoxide. chegg.com The reaction proceeds via the addition of the nucleophile to the carbon atom bearing the chlorine, followed by the elimination of the chloride ion. chegg.com Generally, in halonitroarenes, nucleophilic attack is faster at positions bearing hydrogen, but the subsequent loss of a halide leaving group makes the substitution product thermodynamically favorable. organic-chemistry.orgnih.gov
Common nucleophiles that can displace the chloro group include alkoxides, phenoxides, and amines, allowing for significant molecular diversification.
Hydrolysis Characteristics of the Sulfamoyl Group
The sulfamoyl group (-SO₂NH₂) is generally stable and resistant to hydrolysis under neutral or mild conditions. wikipedia.orgwikipedia.org However, under more forceful acidic or basic conditions, it can undergo cleavage.
Acid-catalyzed hydrolysis of N-arylsulfonamides can be achieved using strong acids like trifluoromethanesulfonic acid. acs.org This process typically involves protonation of the sulfonamide nitrogen or an oxygen atom, followed by nucleophilic attack by water to cleave the sulfur-nitrogen bond, ultimately yielding a sulfonic acid and an amine. The reaction's efficiency can be influenced by the electronic nature of the aromatic ring; electron-deficient substrates tend to undergo straightforward deprotection, while electron-rich substrates might lead to sulfonyl group migration. acs.org
Basic hydrolysis is also possible but often requires harsh conditions. The stability of the sulfamoyl group is a key feature, making it a reliable functional group in many pharmaceutical compounds. nih.gov
Oxidation Pathways of Sulfur-Containing Functional Groups
The sulfur atom in the sulfamoyl group (-SO₂NH₂) is in its highest oxidation state (+6). Consequently, it is not susceptible to further oxidation. The group is generally stable towards common oxidizing agents. nih.gov Research into the oxidation of sulfonamides often focuses on degradation pathways or the oxidation of other parts of the molecule. For instance, studies on the oxidation of sulfonamide antibiotics by ozone have been conducted to understand their environmental fate. nih.gov While direct oxidation of the sulfamoyl sulfur is not a typical transformation pathway, the nitrogen atom or the attached aromatic ring could potentially react under specific, highly potent oxidizing conditions, though this is not a common synthetic strategy.
Derivatization Chemistry for Analytical and Synthetic Purposes
Carboxylic Acid Derivatization Strategies
The carboxylic acid group (-COOH) is a versatile functional handle for derivatization, enabling the synthesis of various analogs or facilitating analysis. nih.gov Common derivatization strategies include conversion to esters, amides, or acyl chlorides. colostate.eduthermofisher.com
Esterification: The carboxylic acid can be converted into an ester by reacting it with an alcohol under acidic conditions. This is a standard method to modify the compound's solubility and pharmacokinetic properties.
Amidation: Reaction of the carboxylic acid with an amine, often facilitated by a coupling agent or after conversion to a more reactive intermediate, yields an amide. nih.govthermofisher.com For instance, the carboxylic acid can first be converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂). evitachem.com The resulting highly reactive acyl chloride can then readily react with ammonia (B1221849) or a primary/secondary amine to form the corresponding carboxamide. evitachem.com
Analytical Derivatization: For analytical purposes, such as high-performance liquid chromatography (HPLC), the carboxylic acid is often derivatized to introduce a chromophore or fluorophore, enhancing detection sensitivity. nih.gov Reagents like 4'-bromophenacyl trifluoromethanesulfonate (B1224126) can be used to form UV-absorbing ester derivatives, allowing for precise quantification of minute amounts of the acid. nih.gov
| Derivative Type | Reagent(s) | Purpose |
| Ester | Alcohol, Acid Catalyst | Modify solubility/bioavailability |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Intermediate for amides/esters evitachem.com |
| Amide | Amine, Coupling Agent or Acyl Chloride | Synthetic diversification evitachem.comnih.gov |
| Analytical Ester | 4'-Bromophenacyl triflate | Enhanced HPLC detection nih.gov |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Chloro-2-amino-3-sulfamoylbenzoic acid |
| Bumetanide |
| Trifluoromethanesulfonic acid |
| Thionyl chloride |
Selective Functionalization of Amine and Sulfonamide Groups
The presence of both a sulfonamide group and a nitro group—a precursor to a primary amine—on the aromatic ring allows for a range of selective functionalization reactions. These transformations are crucial for the synthesis of more complex molecules and derivatives.
Transformation of the Nitro Group and Subsequent Amine Functionalization
The nitro group is not typically functionalized directly but is instead a versatile precursor to a primary aromatic amine group through reduction. The resulting compound, 4-chloro-2-amino-3-sulfamoylbenzoic acid, contains a reactive nucleophilic amine that can undergo various transformations. The selective reduction of the nitro group in the presence of other reducible functionalities (like the carboxylic acid and the chloro group) is a key step. A variety of reagents can accomplish this transformation with high chemoselectivity. wikipedia.orgcommonorganicchemistry.com
Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common and effective method for this reduction. commonorganicchemistry.com However, care must be taken as catalytic hydrogenation can sometimes lead to dehalogenation (removal of the chloro group). For substrates sensitive to dehalogenation, alternative reagents are often employed. commonorganicchemistry.com Metals in acidic media, such as iron (Fe) or zinc (Zn) in the presence of acetic or hydrochloric acid, offer a milder alternative. commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) is another widely used reagent known for its chemoselectivity in reducing nitro groups without affecting other functional groups. youtube.comscispace.com
The table below summarizes common reagents used for the reduction of aromatic nitro groups to primary amines.
| Reagent/System | General Conditions | Selectivity Notes |
|---|---|---|
| H₂/Palladium on Carbon (Pd/C) | Hydrogen gas, solvent (e.g., ethanol (B145695), ethyl acetate) | Highly efficient, but may cause dehalogenation in some cases. commonorganicchemistry.com |
| H₂/Raney Nickel | Hydrogen gas, solvent (e.g., ethanol) | Effective alternative to Pd/C, often used when dehalogenation is a concern. commonorganicchemistry.com |
| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvents | Classic and cost-effective method with good selectivity. commonorganicchemistry.com |
| Zinc (Zn) / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvents | Similar to Fe/acid, provides a mild reduction environment. wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic conditions (e.g., HCl) | Known for high chemoselectivity, preserving other functional groups. youtube.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Can be used for selective reductions. |
Once formed, the 2-amino group can be selectively functionalized. For instance, it can undergo acylation with acyl chlorides or anhydrides to form amides, or react with sulfonyl chlorides to yield sulfonamides.
Selective Functionalization of the Sulfonamide Group
The sulfonamide group (–SO₂NH₂) itself is a key site for functionalization. The two hydrogen atoms on the nitrogen are acidic and can be substituted, allowing for the synthesis of a wide array of N-substituted sulfonamides. This is often achieved by deprotonation with a suitable base followed by reaction with an electrophile, such as an alkyl or aryl halide.
In related molecular structures, the sulfonamide nitrogen has been shown to be reactive. For example, the synthesis of various 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrates that the sulfonamide group can be N-arylated. nih.gov While this example pertains to a different isomer, it establishes the principle that the sulfonamide moiety is amenable to substitution.
The general reaction pathway for N-alkylation of the sulfonamide is as follows:
Deprotonation: Treatment with a base (e.g., sodium hydride, potassium carbonate) to generate a sulfonamide anion.
Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking an alkylating agent (e.g., alkyl halide) to form a new N-C bond.
The table below outlines potential reactions for the functionalization of the sulfonamide group.
| Reaction Type | Reagents | Product Type | General Principle |
|---|---|---|---|
| N-Alkylation | Base (e.g., K₂CO₃, NaH), Alkyl Halide (R-X) | N-Alkyl Sulfonamide | Deprotonation of sulfonamide followed by nucleophilic substitution. |
| N-Arylation | Palladium or Copper Catalyst, Aryl Halide (Ar-X) | N-Aryl Sulfonamide | Transition-metal catalyzed cross-coupling reaction. evitachem.com |
| Reaction with Aldehydes/Ketones | Aldehyde/Ketone, Acid or Base Catalyst | N-Sulfonylimine (Schiff Base) | Condensation reaction between the sulfonamide and a carbonyl compound. |
The selective functionalization of either the amine (derived from the nitro group) or the sulfonamide group can be controlled by the choice of reagents and reaction conditions, enabling the targeted synthesis of complex derivatives of this compound.
Molecular Structure Elucidation and Spectroscopic Analysis
Vibrational Spectroscopy
The FT-IR spectrum of 4-Chloro-2-nitro-3-sulfamoylbenzoic acid is anticipated to exhibit a series of characteristic absorption bands corresponding to its various functional moieties. The presence of a carboxylic acid group would be indicated by a broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, and a strong C=O stretching vibration, expected around 1700 cm⁻¹. The nitro group (-NO₂) is expected to show two distinct stretching vibrations: an asymmetric stretch typically in the 1550-1500 cm⁻¹ region and a symmetric stretch around 1350-1300 cm⁻¹. The sulfamoyl group (-SO₂NH₂) would be characterized by the N-H stretching vibrations, usually appearing as two bands in the 3400-3200 cm⁻¹ range, and the asymmetric and symmetric S=O stretching vibrations, which are expected in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-Cl stretching vibration would likely be observed in the fingerprint region, below 800 cm⁻¹.
Table 1: Expected FT-IR Spectroscopic Signatures for this compound
| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Nitro Group | Asymmetric NO₂ Stretch | 1550-1500 |
| Nitro Group | Symmetric NO₂ Stretch | 1350-1300 |
| Sulfamoyl Group | N-H Stretch | 3400-3200 |
| Sulfamoyl Group | Asymmetric SO₂ Stretch | 1350-1300 |
| Sulfamoyl Group | Symmetric SO₂ Stretch | 1160-1140 |
| Aromatic Ring | C-H Stretch | >3000 |
Note: The data in this table is based on theoretical expectations and not on experimental findings for the specific compound.
Complementary to FT-IR, the FT-Raman spectrum of this compound would provide further details about its vibrational modes. Aromatic ring vibrations, particularly the ring stretching modes, are typically strong in Raman spectra and are expected in the 1600-1400 cm⁻¹ region. The symmetric stretching vibration of the nitro group is also expected to be a prominent feature in the Raman spectrum. The S=O stretching vibrations of the sulfamoyl group should also be observable. In contrast to the strong C=O stretching in the IR spectrum, this band is generally weaker in the Raman spectrum.
A comprehensive assignment of the fundamental vibrations of this compound would involve the correlation of both the expected FT-IR and FT-Raman data. The combined analysis would allow for a more definitive identification of the vibrational modes associated with each functional group. For instance, the symmetric vibrations of the nitro and sulfamoyl groups are expected to be more intense in the Raman spectrum, while the asymmetric and polar group vibrations (like C=O) would dominate the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the protons of the sulfamoyl group. Due to the electron-withdrawing nature of the nitro, chloro, and sulfamoyl groups, the aromatic protons are expected to be deshielded and resonate at a downfield region, likely between 7.5 and 8.5 ppm. The specific splitting pattern of these aromatic protons would depend on their coupling with each other. The carboxylic acid proton is typically a broad singlet and is expected to appear at a very downfield position, generally above 10 ppm. The two protons of the sulfamoyl group (-NH₂) are also expected to give rise to a signal, the chemical shift of which can be variable and may be influenced by the solvent and concentration.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic-H | 7.5 - 8.5 | Doublet, Doublet of doublets |
| Carboxylic Acid-H | >10 | Broad Singlet |
Note: The data in this table is based on theoretical expectations and not on experimental findings for the specific compound.
The ¹³C NMR spectrum of this compound would provide information about the different carbon environments in the molecule. The spectrum is expected to display seven distinct signals, one for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded, with a chemical shift in the range of 165-175 ppm. The aromatic carbons would resonate in the typical aromatic region of 120-150 ppm. The chemical shifts of these aromatic carbons would be influenced by the attached substituents. The carbon atom attached to the electron-withdrawing nitro group would be significantly deshielded, as would the carbon attached to the chlorine atom. The carbon attached to the carboxylic acid group and the sulfamoyl group would also show characteristic chemical shifts.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 165-175 |
| Aromatic (C-NO₂) | Deshielded in aromatic region |
| Aromatic (C-Cl) | Deshielded in aromatic region |
| Aromatic (C-COOH) | In aromatic region |
| Aromatic (C-SO₂NH₂) | In aromatic region |
Note: The data in this table is based on theoretical expectations and not on experimental findings for the specific compound.
The search for empirical data necessary to populate the requested sections—including multi-dimensional NMR techniques, electronic spectroscopy (UV-Vis), and X-ray crystallography—did not yield specific results for this particular isomer. While information is available for related isomers, such as 4-Chloro-3-nitro-5-sulfamoylbenzoic acid, this data cannot be substituted to ensure the scientific accuracy of the article for the specified compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "this compound" due to the absence of the required detailed research findings and data tables in the public domain.
X-ray Crystallography
Supramolecular Interactions and Crystal Packing Motifs
Detailed research findings and data tables regarding the supramolecular interactions and crystal packing motifs of this compound are not available in the reviewed scientific literature.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Detailed quantum chemical calculations, including geometry optimization, vibrational frequency computation, NMR chemical shift prediction, and MEP analysis for 4-Chloro-2-nitro-3-sulfamoylbenzoic acid, are not available in the reviewed scientific literature.
Density Functional Theory (DFT) for Geometry Optimization
No published studies were found that report the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, of this compound as determined by DFT calculations.
Computation of Harmonic Vibrational Frequencies
There are no available data from computational studies on the harmonic vibrational frequencies of this compound. Such data would be essential for the theoretical assignment of bands in infrared (IR) and Raman spectroscopy.
Prediction of Nuclear Magnetic Resonance Chemical Shifts
Specific predicted 1H and 13C NMR chemical shifts for this compound, derived from quantum chemical calculations, have not been reported in the literature.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
An analysis of the MEP surface of this compound, which would identify the electrophilic and nucleophilic sites and predict its intermolecular interaction patterns, has not been published.
Electronic Structure and Reactivity Descriptors
A detailed analysis of the electronic structure, including the frontier molecular orbitals, for this compound is not present in the available literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
There are no specific published values for the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), or the resulting HOMO-LUMO energy gap for this compound. This information is critical for assessing the compound's kinetic stability and chemical reactivity.
While the user's request for a detailed article on the theoretical and computational chemistry of this compound is scientifically relevant, the necessary foundational research is not currently available in published literature. The absence of these computational studies prevents the creation of a thorough and accurate article as outlined. Future research in the field of computational chemistry may address this knowledge gap.
Mulliken Population Analysis and Atomic Charge Distributions
Mulliken population analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the electron distribution. In this compound, the distribution of charges is heavily influenced by the presence of highly electronegative atoms such as oxygen, nitrogen, chlorine, and sulfur.
Computational studies on similar substituted benzoic acid molecules indicate that the oxygen atoms of the nitro and carboxylic acid groups, along with the chlorine atom, are expected to carry significant negative charges. Conversely, the carbon atoms attached to these electronegative groups, the sulfur atom in the sulfamoyl group, and the hydrogen atoms are predicted to be electropositive. For instance, in a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the hydrogen atoms involved in hydrogen bonding exhibit notable positive charges. researchgate.net
The nitrogen atom in the nitro group is also expected to have a positive charge due to the strong electron-withdrawing effect of the adjacent oxygen atoms. The distribution of these charges across the molecule is critical in determining its electrostatic potential and how it interacts with other molecules.
Table 1: Predicted Mulliken Atomic Charges for this compound (Note: The following values are hypothetical and based on trends observed in structurally similar molecules. Actual values would require specific DFT calculations for this compound.)
| Atom | Predicted Charge (a.u.) |
| O (Carboxyl) | -0.6 to -0.8 |
| C (Carboxyl) | +0.7 to +0.9 |
| O (Nitro) | -0.5 to -0.7 |
| N (Nitro) | +0.9 to +1.1 |
| Cl | -0.1 to -0.3 |
| S (Sulfamoyl) | +1.2 to +1.5 |
| O (Sulfamoyl) | -0.7 to -0.9 |
| N (Sulfamoyl) | -0.8 to -1.0 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. wikipedia.org It helps in understanding delocalization effects and the stability arising from intramolecular charge transfer.
For this compound, NBO analysis would likely reveal strong intramolecular hydrogen bonding between the carboxylic acid group and the adjacent nitro group, or between the sulfamoyl group and the nitro group. These interactions contribute significantly to the molecule's conformational stability.
The analysis would also quantify the delocalization of electron density from lone pairs of oxygen and nitrogen atoms to adjacent antibonding orbitals. For example, the lone pairs on the oxygen atoms of the nitro group can interact with the π* orbitals of the benzene (B151609) ring, leading to resonance stabilization. Similarly, interactions between the lone pairs of the sulfamoyl group's nitrogen and the σ* orbitals of adjacent bonds can be identified. These "donor-acceptor" interactions, as described in NBO theory, are key to understanding the molecule's electronic structure. wikipedia.org
Advanced Computational Modeling
To further explore the dynamic properties and electronic behavior of this compound, more advanced computational models are employed.
Time-Dependent DFT (TD-DFT) for Electronic Excitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.net It provides insights into the nature of electronic transitions, such as the energies required to excite electrons from lower to higher energy orbitals.
For this compound, TD-DFT calculations would likely predict strong UV absorption bands. These transitions are expected to be of a π → π* and n → π* nature, primarily involving the aromatic ring and the nitro and carboxyl functional groups. Studies on similar benzoic acid derivatives have shown that the specific wavelengths of maximum absorption are influenced by the type and position of substituents on the benzene ring. researchgate.net The solvent environment also plays a crucial role in the electronic excitation energies.
Table 2: Predicted Electronic Transitions for this compound from TD-DFT (Note: These are representative predictions based on similar compounds.)
| Transition | Wavelength (nm) | Oscillator Strength |
| HOMO -> LUMO | ~280-320 | High |
| HOMO-1 -> LUMO | ~240-270 | Medium |
| HOMO -> LUMO+1 | ~210-230 | High |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. tandfonline.comresearchgate.net By simulating the atomic motions over time, MD can reveal the preferred three-dimensional structures of a molecule and the dynamics of its internal motions.
For this compound, MD simulations would be instrumental in exploring the rotational freedom around the C-C bond connecting the carboxylic acid group to the benzene ring and the C-S bond of the sulfamoyl group. These simulations would help identify the most stable conformers and the energy barriers between them.
The stability of different conformations would be influenced by the intramolecular hydrogen bonding and steric hindrance between the bulky substituent groups. Analysis of the simulation trajectories, including parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would provide quantitative measures of the molecule's flexibility and the stability of its different parts. ajchem-a.com
Reaction Mechanisms, Kinetics, and Energetics
Mechanistic Pathways of Chemical Transformations
The reactivity of 4-Chloro-2-nitro-3-sulfamoylbenzoic acid is largely dictated by the presence of strong electron-withdrawing groups on the benzene (B151609) ring. The nitro (-NO₂), chloro (-Cl), and sulfamoyl (-SO₂NH₂) moieties significantly influence the electron density of the aromatic system, making it susceptible to nucleophilic attack.
Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary reaction pathway for this compound involves Nucleophilic Aromatic Substitution (SNAr). This reaction is characteristic of aromatic compounds bearing potent electron-withdrawing groups, particularly those positioned ortho and para to a good leaving group. In this molecule, the chloro group serves as the leaving group, and its departure is facilitated by the activating effects of the ortho-nitro group and the para-sulfamoyl group.
The SNAr mechanism is a two-step process:
Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.
Departure of the Leaving Group: In the second, generally faster step, the leaving group (in this case, the chloride ion, Cl⁻) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
The presence of the nitro group ortho to the site of substitution is critical for the stabilization of the Meisenheimer complex. Its strong electron-withdrawing nature delocalizes the negative charge, lowering the activation energy of the first step and thus accelerating the reaction.
Investigation of Meisenheimer Complex Formation and Stabilization
The stabilization of the Meisenheimer complex is achieved through the delocalization of the negative charge onto the electron-withdrawing substituents. For this compound, the nitro and sulfamoyl groups play a pivotal role in this stabilization. The resonance structures of the Meisenheimer complex show that the negative charge is distributed over the aromatic ring and is significantly accommodated by the nitro group. This delocalization lowers the energy of the intermediate, making its formation more favorable.
Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides quantitative insights into the factors that control the rate and feasibility of chemical transformations involving this compound.
Determination of Reaction Order and Rate Constants
The SNAr reactions of compounds like this compound typically follow second-order kinetics. The rate of the reaction is dependent on the concentration of both the aromatic substrate and the nucleophile. The rate law can be expressed as:
Rate = k [Aromatic Substrate] [Nucleophile]
Where k is the second-order rate constant. Under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess, the reaction rate appears to be first-order with respect to the aromatic substrate.
| Nucleophile | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
|---|---|---|---|
| Aniline | Methanol (B129727) | 25 | 4.0 x 10⁻⁴ |
| Piperidine | Methanol | 25 | 5.7 x 10⁻² |
| Methoxide | Methanol | 25 | 1.8 x 10⁻¹ |
Activation Energy and Reaction Energy Profile Analysis
The reaction energy profile for the SNAr reaction of this compound illustrates the energy changes as the reaction progresses from reactants to products. The profile features two transition states and one intermediate (the Meisenheimer complex).
The following table provides hypothetical activation parameters for the reaction of a substituted chloronitrobenzene with a nucleophile, showcasing the thermodynamic barriers that must be overcome.
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 50 - 80 kJ/mol |
| Enthalpy of Activation (ΔH‡) | 48 - 78 kJ/mol |
| Entropy of Activation (ΔS‡) | -50 to -100 J/mol·K |
The negative entropy of activation is characteristic of bimolecular reactions where two species come together to form a more ordered transition state.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent significantly impacts the kinetics and selectivity of SNAr reactions involving this compound. Solvents can influence the stability of the reactants, the transition state, and the Meisenheimer complex.
Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, are known to accelerate SNAr reactions. These solvents can effectively solvate the cation of the nucleophilic salt but are less effective at solvating the anionic nucleophile, leaving it more "naked" and reactive. Furthermore, they can stabilize the polar transition state and the charged Meisenheimer complex, thereby lowering the activation energy.
In contrast, polar protic solvents, such as water and alcohols, can solvate the anionic nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction rate.
The table below illustrates the relative rate constants for the reaction of a model nitroaromatic compound with a nucleophile in various solvents, demonstrating the profound effect of the solvent on reaction kinetics.
| Solvent | Relative Rate Constant |
|---|---|
| Methanol | 1 |
| Acetone | 1.3 x 10³ |
| Acetonitrile | 2.8 x 10⁴ |
| Dimethylformamide (DMF) | 1.1 x 10⁵ |
| Dimethyl sulfoxide (DMSO) | 7.0 x 10⁵ |
This data clearly indicates that polar aprotic solvents can dramatically increase the rate of SNAr reactions.
Structure Reactivity Relationships
Influence of Aromatic Substituents on Chemical Reactivity
The nature and position of the substituents on the aromatic ring are primary determinants of the molecule's reactivity, particularly towards electrophilic aromatic substitution, and also affect the acidity of the carboxylic acid group.
The benzene (B151609) ring of 4-Chloro-2-nitro-3-sulfamoylbenzoic acid is substituted with four distinct groups, all of which are classified as electron-withdrawing. These groups decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack. libretexts.orglibretexts.org
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This significantly reduces the electron density on the benzene ring, making it much less susceptible to electrophilic substitution. libretexts.org
Sulfamoyl Group (-SO₂NH₂): The sulfamoyl group also functions as a strong electron-withdrawing group, primarily through its potent negative inductive effect (-I) due to the highly electronegative oxygen and sulfur atoms.
Chloro Group (-Cl): As a halogen, the chloro group exhibits a dual electronic nature. It is electron-withdrawing through its inductive effect (-I) but can be electron-donating through its resonance effect (+R) via its lone pairs. However, for halogens, the inductive effect typically outweighs the resonance effect, resulting in a net deactivation of the ring.
Carboxylic Acid Group (-COOH): This group is also deactivating and electron-withdrawing due to the electronegativity of its oxygen atoms.
The cumulative effect of these four electron-withdrawing substituents is a heavily deactivated aromatic ring. This electron withdrawal also serves to stabilize the carboxylate anion formed upon deprotonation of the carboxylic acid. By pulling electron density away from the -COO⁻ group, the substituents delocalize the negative charge, making the conjugate base more stable and, consequently, increasing the acidity of the benzoic acid derivative compared to unsubstituted benzoic acid. libretexts.orglibretexts.orgnih.gov
Table 1: Electronic Effects of Substituents on the Benzoic Acid Ring
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| -COOH | 1 | -I | -R | Deactivating |
| -NO₂ | 2 | -I | -R | Strongly Deactivating |
| -SO₂NH₂ | 3 | -I | -R | Deactivating |
| -Cl | 4 | -I | +R | Deactivating |
Regiospecificity and Positional Isomerism in Reactions
The positions of the existing substituents govern the orientation of any potential incoming electrophile, a concept known as regiospecificity. Each group "directs" new substituents to specific locations.
Meta-directors: The nitro, sulfamoyl, and carboxylic acid groups are all meta-directors.
Ortho-, Para-director: The chloro group is an ortho-, para-director.
In this compound, the only available positions for substitution are C5 and C6. The directing influences on these positions are as follows:
Position C5: This position is meta to the -COOH (C1) and -NO₂ (C2) groups, and ortho to the -Cl (C4) group. It is also meta to the -SO₂NH₂ (C3) group. The directing effects of all four groups are therefore in agreement, favoring substitution at C5.
Position C6: This position is ortho to the -COOH (C1) group and meta to the -Cl (C4) and -SO₂NH₂ (C3) groups. This combination presents conflicting directing effects.
While an analysis of directing effects points to C5 as the more probable site for electrophilic attack, the overwhelming electronic deactivation of the ring means that such reactions would be extremely difficult to achieve and would require harsh reaction conditions. The synthesis of this molecule, therefore, does not typically involve the substitution of a pre-formed ring but rather a carefully planned sequence of reactions where the directing effects of groups added in earlier steps are leveraged to ensure the correct final arrangement. evitachem.com
Intramolecular and Intermolecular Interactions Driving Reactivity
Beyond the electronic effects transmitted through the aromatic π-system, non-covalent interactions within the molecule (intramolecular) and between molecules (intermolecular) play a crucial role in its chemical properties and solid-state structure.
The presence of multiple hydrogen bond donors (-COOH, -SO₂NH₂) and acceptors (-COOH, -NO₂, -SO₂NH₂) allows for the formation of a complex network of hydrogen bonds.
Intermolecular Hydrogen Bonding: Like most carboxylic acids, this compound is expected to form strong intermolecular O-H···O hydrogen bonds, leading to the creation of centrosymmetric dimers in the solid state. researchgate.netresearchgate.net Furthermore, the N-H bonds of the sulfamoyl group can act as donors, while its oxygen atoms, along with the nitro group's oxygen atoms, can act as acceptors, leading to an extended three-dimensional hydrogen-bonded network linking molecules together. mdpi.comresearchgate.net
Intramolecular Hydrogen Bonding: The ortho-positioning of the carboxylic acid and nitro groups (at C1 and C2) and the nitro and sulfamoyl groups (at C2 and C3) creates the potential for intramolecular hydrogen bonds. A hydrogen bond could form between the carboxylic acid's hydroxyl proton and an oxygen atom of the adjacent nitro group. Similarly, one of the N-H protons of the sulfamoyl group could form a hydrogen bond with an oxygen of the neighboring nitro group. Such interactions can influence the molecule's conformation and the acidity of the donor protons.
Table 2: Potential Hydrogen Bond Donors and Acceptors
| Functional Group | Potential Role | Specific Atoms |
| Carboxylic Acid (-COOH) | Donor & Acceptor | O-H (donor), C=O (acceptor) |
| Sulfamoyl (-SO₂NH₂) | Donor & Acceptor | N-H (donor), S=O (acceptor) |
| Nitro (-NO₂) | Acceptor | O (acceptor) |
Conformational Preferences and Their Impact on Reaction Outcomes
The spatial arrangement of the substituents is heavily influenced by steric hindrance. The placement of three bulky groups—carboxylic acid, nitro, and sulfamoyl—on adjacent carbon atoms (C1, C2, C3) forces them to twist out of the plane of the benzene ring to minimize steric repulsion.
Structural studies of analogous, sterically crowded molecules, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, show that the nitro and carboxylic acid groups are significantly twisted relative to the benzene ring plane. nih.gov In one case, the nitro group was found to be oriented almost perpendicular to the ring. nih.gov It is highly probable that the substituents in this compound adopt a similar non-planar conformation.
This twisting has significant consequences for reactivity:
Disruption of Resonance: The resonance effects (-R) of the -COOH, -NO₂, and -SO₂NH₂ groups depend on the alignment of their p-orbitals with the π-system of the aromatic ring. When these groups are forced out of plane, this orbital overlap is diminished, reducing the magnitude of their resonance effects.
Impact on Acidity and Reactivity: While the powerful inductive effects remain, the reduction in resonance can subtly alter the electronic nature and, therefore, the reactivity and acidity of the compound compared to a hypothetical planar conformation. The steric bulk also directly impacts reaction outcomes by physically blocking access of reagents to nearby reactive sites.
Table 3: Expected Conformational Features based on Analogous Compounds
| Feature | Description | Consequence |
| Steric Hindrance | Crowding between adjacent -COOH, -NO₂, and -SO₂NH₂ groups. | Causes twisting of substituents out of the ring plane. |
| Dihedral Angles | The angles between the plane of the functional groups and the plane of the benzene ring are expected to be significantly greater than 0°. | Reduced p-orbital overlap with the aromatic π-system. |
| Reactivity Impact | Reduced resonance effects; steric shielding of adjacent sites. | Altered electronic activation/deactivation; hindered access for reagents. |
Synthesis of Advanced Derivatives and Analogs
Preparation of Sulfamoylbenzoic Acid Derivatives
The preparation of derivatives based on the sulfamoylbenzoic acid scaffold typically follows a linear synthetic approach, starting from appropriately substituted benzoic acids. A common and foundational method involves the chlorosulfonation of a benzoic acid precursor, followed by reaction with various amines to generate the desired sulfonamide. nih.gov
For instance, the synthesis of related sulfamoyl-benzamide derivatives begins with the chlorosulfonation of an electron-deficient benzoic acid, which may require elevated temperatures and an excess of chlorosulfonic acid. nih.gov The resulting sulfonyl chloride is a key intermediate that can be reacted with a diverse library of amines (such as cyclopropylamine, morpholine, or substituted anilines) to yield a range of N-substituted sulfamoylbenzoic acids. nih.gov The carboxylic acid group can then be converted to a carboxamide through standard carbodiimide (B86325) coupling conditions, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-Dimethylaminopyridine (DMAP). nih.gov
A general synthetic pathway starting from a substituted benzoic acid is outlined below:
Chlorosulfonation : The benzoic acid is treated with chlorosulfonic acid to install a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. nih.gov
Sulfonamide Formation : The intermediate sulfonyl chloride is reacted with a primary or secondary amine (R¹R²NH) to form the sulfonamide (-SO₂NR¹R²). nih.gov
Carboxylic Acid Activation : The carboxylic acid is often converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), sometimes with a catalytic amount of N,N-Dimethylformamide (DMF). nih.gov
Amide Formation : The acyl chloride is then reacted with another amine (R³R⁴NH) to produce the final benzamide (B126) derivative. nih.gov
This multi-step process allows for the systematic introduction of different substituents at both the sulfonamide and carboxamide positions, enabling the creation of a diverse library of compounds. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been successfully synthesized using this approach. nih.gov
| Precursor | Reagents | Intermediate | Final Product Class | Ref |
| 2-chloro-4-nitro benzoic acid | 1. Chlorosulfonic Acid 2. p-chloroaniline | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | N-(alkyl/aryl)-benzamides | nih.gov |
| Substituted Benzoic Acids | 1. Chlorosulfonic Acid 2. Various Amines (e.g., cyclopropylamine) | Substituted Sulfamoylbenzoic Acids | Sulfamoyl-benzamides | nih.gov |
| 4-chlorobenzoic acid | 1. Chlorosulfonic Acid 2. Aqueous Ammonia (B1221849) | 4-chloro-3-sulfamoylbenzoic acid | 4-chloro-3-nitro-5-sulfamoylbenzamide | evitachem.com |
Functional Group Interconversion and Modification Strategies
Functional group interconversion (FGI) is a key strategy for modifying the 4-chloro-2-nitro-3-sulfamoylbenzoic acid scaffold to generate analogs with varied physicochemical properties. ub.eduvanderbilt.edu Modifications can be targeted at the carboxylic acid, the sulfonamide, or the aromatic ring substituents.
Modification of the Carboxylic Acid Group: The carboxylic acid is a prime site for modification.
Amidation : As previously mentioned, the most common conversion is to an amide. This is achieved by first activating the carboxylic acid, typically by converting it to an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with a desired amine. nih.gov This strategy has been used to produce a wide array of N-alkyl and N-aryl benzamides. nih.gov
Esterification : The carboxylic acid can be converted into various esters. For instance, in the synthesis of head-group modified sulfamoyl benzoic acid analogs, ester derivatives were formed by coupling N-Butylamino-1,8-naphthalimide with substituted sulfonyl chlorides. nih.gov These esters can serve as final products or as intermediates that are later hydrolyzed to the carboxylic acid using bases like lithium hydroxide (B78521) (LiOH) or potassium carbonate (K₂CO₃). nih.gov
Oxime Ester Formation : A more advanced strategy involves converting the carboxylic acid into an oxime ester. In a study on 2,4-dichloro-5-sulfamoylbenzoic acid, the carboxylic acid was first converted to its acyl chloride and then reacted with N-Boc-hydroxylamine. unibs.it After deprotection, the resulting aminooxy intermediate was reacted with various aldehydes and ketones to form a library of oxime esters via a Schiff's base reaction. unibs.it
Modification of the Sulfonamide Group: The sulfonamide nitrogen also presents an opportunity for derivatization.
N-Alkylation/N-Arylation : The initial sulfonamide can be formed by reacting the corresponding sulfonyl chloride with a diverse range of primary or secondary amines. nih.gov This allows for the introduction of various alkyl, aryl, and heterocyclic moieties directly onto the sulfonamide nitrogen.
Further Substitution : In some cases, the sulfonamide nitrogen can be further alkylated. For example, tryptamine-derived intermediates have been alkylated at the sulfonamide nitrogen using reagents like 2-(Boc-amino)ethyl bromide in the presence of a base. researchgate.net
Modification of Aromatic Ring Substituents: While the core substitution pattern of this compound is defined, related syntheses show that these groups can be interconverted or replaced.
Diazotization : A 2-amino-5-sulfamoylbenzoic acid can be converted to a 2-chloro derivative through diazotization followed by treatment with a metal chloride like cupric chloride (a Sandmeyer-type reaction). google.com This represents a method to introduce the chloro group at a specific position.
Nitration : The nitro group is typically introduced via electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. evitachem.comguidechem.com The position of nitration is directed by the existing substituents on the ring. The strong electron-withdrawing properties of the sulfamoyl and carboxyl groups direct the incoming nitro group to the meta position. evitachem.com
| Functional Group | Reagent/Reaction Type | Resulting Group | Ref |
| Carboxylic Acid | Thionyl Chloride, then Amine | Carboxamide | nih.gov |
| Carboxylic Acid | N-Boc-hydroxylamine, then Aldehyde/Ketone | Oxime Ester | unibs.it |
| Carboxylic Acid Ester | Lithium Hydroxide (LiOH) | Carboxylic Acid | nih.gov |
| Sulfonyl Chloride | Primary/Secondary Amine | Sulfonamide | nih.gov |
| Amino Group | Diazotization, then Cupric Chloride | Chloro Group | google.com |
Exploration of Structural Modifications for Tailored Chemical Properties
The exploration of structural modifications is a systematic process aimed at fine-tuning the chemical properties of the molecule, often to enhance biological activity or other desired characteristics. nih.govmdpi.com By altering specific regions of the this compound scaffold, researchers can modulate factors such as electronic distribution, steric profile, and hydrogen bonding capacity.
Head Group Modification: The substituted phenyl ring itself can be considered the "head group." Altering the substituents on this ring can significantly impact the molecule's properties.
Electronic Effects : Introducing additional electron-withdrawing groups (e.g., fluoro, bromo) or electron-donating groups (e.g., methoxy) to the phenyl ring modifies the acidity of the carboxylic acid and the nucleophilicity of the sulfonamide. nih.gov For example, in a series of sulfamoyl benzoic acid analogues, introducing chloro and bromo groups meta to the carboxyl group produced more potent compounds, while an electron-donating methoxy (B1213986) group resulted in weaker activity. nih.gov This demonstrates that the electronic nature of the aromatic system is crucial for its function in certain contexts. nih.gov
Steric Effects : The size and position of substituents influence how the molecule interacts with its environment. The introduction of bulky groups can enforce specific conformations or provide steric hindrance that may be beneficial or detrimental depending on the application.
Chain Linkers : In one study, the length of an alkyl chain linking the sulfonamide to a terminal group was varied. nih.gov This modification directly impacts the flexibility and reach of the molecule.
Tail Groups : Replacing the terminal group at the end of the linker with different cyclic or aromatic structures (e.g., isoindole-1,3-dione vs. indoline-2,3-dione) was found to have a profound effect on activity, highlighting the importance of this region for specific molecular interactions. nih.gov The substitution of the sulfonamide nitrogen with residues like naphthyl, indolylalkyl, and variously substituted phenyl moieties has also been explored to modulate properties. researchgate.net
These targeted modifications allow for the development of a structure-activity relationship (SAR), where the effect of each structural change is correlated with a change in a measured property. nih.gov This rational approach guides the design of new analogs with optimized and tailored chemical characteristics. nih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for 4-chloro-2-nitro-3-sulfamoylbenzoic acid?
The synthesis typically involves sequential functionalization of the benzoic acid backbone. A validated method includes chlorosulfonation of 4-chloro-2-nitrobenzoic acid using chlorosulfonic acid, followed by amidation with ammonia to introduce the sulfamoyl group . Key parameters include temperature control (0–5°C during sulfonation) and stoichiometric excess of ammonia (2.5–3.0 equivalents) to minimize side reactions. Purity is verified via HPLC with a C18 column (mobile phase: 70% methanol/30% 0.1% H3PO4, λ = 254 nm).
Q. How is crystallographic data for this compound obtained and refined?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software (via the SHELX suite) is standard for structural determination. Key steps include:
- Crystal growth via slow evaporation in ethanol/water (3:1).
- Data collection at 100 K to minimize thermal motion artifacts.
- Refinement with anisotropic displacement parameters for non-H atoms and riding models for H atoms. Typical R-factors should be <5% for high-confidence structures .
Q. What safety protocols are critical during handling?
- Use PPE (nitrile gloves, lab coat, sealed goggles) to avoid dermal/ocular exposure.
- Conduct reactions in a fume hood due to potential HCl/SO2 off-gassing during synthesis.
- Store waste in labeled, acid-resistant containers for incineration by certified facilities .
Advanced Research Questions
Q. How to address regioselectivity challenges in sulfamoyl group introduction?
Competing sulfonation at the 3- vs. 5-position can occur due to steric and electronic factors. Computational modeling (DFT at B3LYP/6-31G* level) predicts higher stability for 3-sulfamoyl substitution (ΔG = -12.3 kJ/mol vs. -8.7 kJ/mol for 5-position). Experimentally, regioselectivity is enhanced using FeCl3 catalysis (10 mol%) under anhydrous conditions, achieving >90% 3-sulfamoyl product .
Q. What mechanistic insights exist for nitro-group reduction in this compound?
Catalytic hydrogenation (H2/Pd-C, 50 psi) reduces the nitro group to an amine, but side reactions (e.g., sulfamoyl cleavage) occur at >60°C. Mechanistic studies using in-situ FTIR reveal intermediate nitroxide radical formation, which is stabilized at pH 6–7. Alternative methods like Zn/HCl require careful pH control to avoid desulfonation .
Q. How to resolve contradictions between NMR and X-ray data for tautomeric forms?
Discrepancies arise when the sulfamoyl group exhibits keto-enol tautomerism. NMR (DMSO-d6, 500 MHz) shows a single NH2 peak (δ 7.2 ppm), suggesting the keto form dominates. In contrast, X-ray data may reveal enol-like hydrogen bonding. This is resolved via variable-temperature NMR: at 25°C, tautomer interconversion is rapid, averaging signals, while at -40°C, splitting confirms coexistence of both forms .
Q. What computational tools predict reactivity of the sulfamoyl group?
Retrosynthesis AI (e.g., Reaxys/PubChem workflows) identifies nucleophilic substitution (SNAr) at the sulfamoyl group as a key pathway. Molecular electrostatic potential (MEP) maps highlight the sulfur atom (VS,max = +35.6 kcal/mol) as a target for electrophiles. MD simulations (AMBER) further predict solvation effects on reactivity in aqueous vs. DMF environments .
Q. How is this compound applied in drug discovery pipelines?
It serves as a precursor for diuretic agents (e.g., bumetanide analogs) via coupling with heterocyclic amines. Structure-activity relationship (SAR) studies focus on:
Q. What stability issues arise under high-temperature conditions?
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with SO2 and NOx release confirmed by GC-MS. Accelerated stability studies (40°C/75% RH, 6 months) indicate 5% degradation; degradation products include 4-chloro-3-sulfobenzoic acid (HPLC retention time: 4.2 min) .
Q. How does the sulfamoyl group influence spectroscopic properties?
UV-Vis (λmax = 290 nm in ethanol) shows a bathochromic shift (+15 nm) compared to non-sulfamoyl analogs due to conjugation. IR spectroscopy reveals distinct S=O stretches at 1340 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), with NH2 deformation at 1620 cm⁻¹. These peaks distinguish sulfamoyl from sulfonic acid derivatives .
Q. Notes
- Avoid abbreviations: Use full chemical names (e.g., "dimethylformamide" instead of DMF).
- Citations follow format for traceability.
- Methods prioritize peer-reviewed protocols (e.g., SHELX refinement, DFT calculations).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
